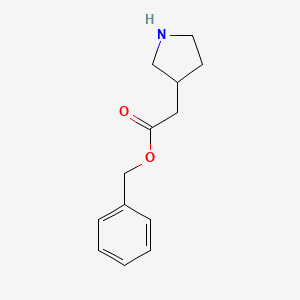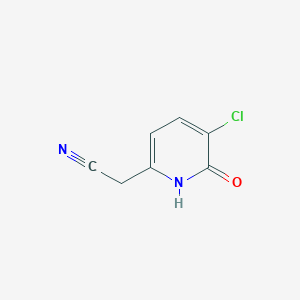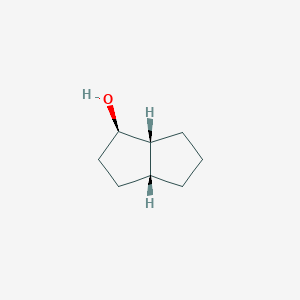![molecular formula C6H5ClN4 B12974806 7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted triazolopyridines, oxides, and amines, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of adenosine receptors.
Industrial Applications: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its anticancer properties.
Uniqueness
7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its biological activity and chemical reactivity compared to other triazolopyridine derivatives .
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H,(H2,8,10) |
Clé InChI |
NSGGCIQBNKQLDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NN=C2N)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



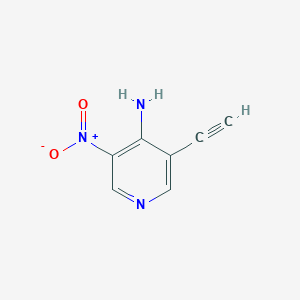
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
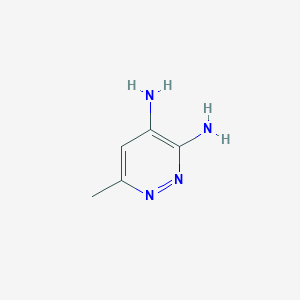
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)



![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
